Methyl 4-(1,3-benzodioxol-5-yl)-7-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Description
Methyl 4-(1,3-benzodioxol-5-yl)-7-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate belongs to the hexahydroquinoline carboxylate family, a class of compounds characterized by a fused bicyclic structure comprising a partially saturated quinoline core and a substituted aromatic ring. These derivatives are of significant interest due to their diverse biological activities, including calcium channel modulation, antibacterial, and fungicidal properties . The target compound features a 1,3-benzodioxole group at position 4 and a 4-chlorophenyl group at position 7, distinguishing it from analogs with simpler substituents. Structural studies of such compounds often employ crystallographic tools like SHELXL and OLEX2 for refinement, enabling precise analysis of molecular conformations and intermolecular interactions.
Properties
Molecular Formula |
C25H22ClNO5 |
|---|---|
Molecular Weight |
451.9 g/mol |
IUPAC Name |
methyl 4-(1,3-benzodioxol-5-yl)-7-(4-chlorophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C25H22ClNO5/c1-13-22(25(29)30-2)23(15-5-8-20-21(11-15)32-12-31-20)24-18(27-13)9-16(10-19(24)28)14-3-6-17(26)7-4-14/h3-8,11,16,23,27H,9-10,12H2,1-2H3 |
InChI Key |
QTTISCKOEKCILQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=C(C=C3)Cl)C4=CC5=C(C=C4)OCO5)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of Methyl 4-(1,3-benzodioxol-5-yl)-7-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the core hexahydroquinoline structure, followed by the introduction of the benzodioxol and chlorophenyl groups under specific reaction conditions. Industrial production methods may involve optimization of these steps to increase yield and purity, utilizing catalysts and controlled environments to ensure consistency.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens, acids, and bases.
Hydrolysis: The ester group in the compound can be hydrolyzed to produce the corresponding carboxylic acid and alcohol.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have indicated that derivatives of the hexahydroquinoline structure exhibit promising anticancer properties. The compound's unique molecular architecture allows it to interact with biological targets involved in cancer proliferation and metastasis. For instance, compounds similar to methyl 4-(1,3-benzodioxol-5-yl)-7-(4-chlorophenyl)-2-methyl-5-oxo have shown inhibition of specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
2. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Research indicates that modifications to the benzodioxole and chlorophenyl groups enhance its efficacy against various bacterial strains. This suggests potential applications in developing new antibiotics or antimicrobial agents .
3. Neuroprotective Effects
Studies have suggested that compounds related to this structure may possess neuroprotective properties. They could potentially mitigate neurodegenerative diseases by inhibiting oxidative stress and inflammation pathways in neural tissues .
Materials Science Applications
1. Organic Photovoltaics
The unique electronic properties of methyl 4-(1,3-benzodioxol-5-yl)-7-(4-chlorophenyl)-2-methyl-5-oxo make it a candidate for use in organic photovoltaic devices. Its ability to absorb light efficiently could enhance the performance of solar cells, contributing to advancements in renewable energy technologies .
2. Polymer Composites
In materials science, this compound can be integrated into polymer matrices to improve mechanical properties and thermal stability. The incorporation of such organic compounds into polymers can lead to innovative materials with tailored functionalities for specific applications .
Case Study 1: Anticancer Activity
A study published in ACS Omega demonstrated that derivatives of hexahydroquinoline exhibited significant cytotoxicity against breast cancer cell lines. The mechanism was attributed to the compound's ability to induce apoptosis through the mitochondrial pathway .
Case Study 2: Antimicrobial Efficacy
Research conducted on a series of chlorophenyl derivatives revealed that modifications significantly increased their antibacterial activity against Staphylococcus aureus and Escherichia coli. The study highlighted how structural changes influenced the interaction with bacterial cell membranes .
Mechanism of Action
The mechanism of action of Methyl 4-(1,3-benzodioxol-5-yl)-7-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. The benzodioxol and chlorophenyl groups allow it to bind to certain enzymes or receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
Key structural variations among hexahydroquinoline derivatives include:
- Substituents on the aromatic rings : Electron-withdrawing (e.g., nitro, chloro) or electron-donating (e.g., methoxy, hydroxy) groups.
- Ester groups : Methyl vs. ethyl esters, influencing lipophilicity and metabolic stability.
- Functional groups: Carboxylate esters vs.
Table 1: Structural and Crystallographic Comparison of Selected Hexahydroquinoline Derivatives
| Compound Name | Substituents (Positions) | Functional Group | Crystal System/Space Group | Hydrogen Bonding Patterns | Refinement Software | Biological Activity | Reference ID |
|---|---|---|---|---|---|---|---|
| Methyl 4-(4-methoxyphenyl)-2-methyl-5-oxo-... 1 | 4-methoxyphenyl (C4) | Methyl ester | Monoclinic, $ P2_1/c $ | N–H···O chains along $ c $-axis | SHELX | Antibacterial, fungicidal | |
| Methyl 4-(2-chloro-5-nitrophenyl)-2,7,7-trimethyl-5-oxo-... 2 | 2-chloro-5-nitrophenyl (C4) | Methyl ester | Not reported | Not reported | SHELX | Not reported | |
| Ethyl 4-(4-chlorophenyl)-2-methyl-5-oxo-... 3 | 4-chlorophenyl (C4) | Ethyl ester | Not reported | Not reported | SHELX | Not reported | |
| Ethyl 4-(5-bromo-2-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-... 4 | 5-bromo-2-hydroxyphenyl (C4) | Ethyl ester | Not reported | O–H···O (intramolecular) | SHELX | Not reported | |
| 4-(1,3-benzodioxol-5-yl)-N-(3-fluorophenyl)-...carboxamide 5 | 1,3-benzodioxole (C4), 3-FPh | Carboxamide | Not reported | Potential N–H···O (amide interactions) | Not reported | Not reported |
Crystallographic Properties
- Conformational Analysis: The hexahydroquinoline core adopts non-planar conformations. For example, in Methyl 4-(4-methoxyphenyl)-..., the dihydroquinoline ring exhibits a twisted boat conformation, while the fused cyclohexanone ring adopts an envelope conformation . The dihedral angle between the phenyl and heterocyclic rings (86.1°) influences packing efficiency .
- Hydrogen Bonding : N–H···O and C–H···O interactions dominate in crystals. For instance, N–H···O bonds in Methyl 4-(4-methoxyphenyl)-... form infinite chains along the $ c $-axis, stabilizing the crystal lattice .
- Space Groups: Monoclinic $ P2_1/c $ is common in derivatives with methoxy substituents , while other systems (e.g., tetragonal) are observed in analogs with bulkier groups.
Biological Activity
Methyl 4-(1,3-benzodioxol-5-yl)-7-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with potential therapeutic applications. Its structure suggests a multi-functional role in biological systems due to the presence of various functional groups that may interact with biological targets.
- Molecular Formula: C26H24ClNO5
- Molecular Weight: 465.93 g/mol
- InChIKey: MDDSUEKLFWZIBJ-UHFFFAOYSA-N
Biological Activity Overview
The biological activity of this compound has been explored in various studies focusing on its pharmacological properties. Key areas of interest include its anti-inflammatory, neuroprotective, and anticancer activities.
Anti-inflammatory Activity
Research indicates that derivatives of hexahydroquinoline compounds exhibit significant anti-inflammatory properties. In vitro studies have shown that these compounds can inhibit pro-inflammatory cytokines and reduce the activation of nuclear factor kappa B (NF-kB), a pivotal transcription factor involved in inflammatory responses .
Neuroprotective Effects
The neuroprotective potential of this compound has been demonstrated in animal models. For instance, in a study involving mice subjected to acute cerebral ischemia, the compound significantly prolonged survival times and reduced mortality rates. This suggests its ability to mitigate neuronal damage during ischemic events . The mechanism may involve the modulation of oxidative stress and inflammation within the central nervous system.
Anticancer Activity
Preliminary investigations have indicated that compounds similar to this compound can exhibit anticancer properties by targeting various cellular pathways. For example, these compounds may inhibit key enzymes involved in cancer cell proliferation and survival .
Case Studies and Research Findings
Q & A
Q. What synthetic methodologies are commonly employed to synthesize hexahydroquinoline derivatives like this compound?
The Hantzsch dihydropyridine synthesis is a traditional approach for preparing 1,4-dihydropyridine (DHP) scaffolds, which can be extended to hexahydroquinolines. This involves a multi-component reaction of aldehydes, β-keto esters, and ammonia derivatives under reflux conditions . For example, microwave-assisted synthesis or ionic liquid-mediated reactions improve yield and reduce reaction time. Key intermediates, such as the benzodioxole and chlorophenyl substituents, are introduced via nucleophilic substitution or coupling reactions. Post-synthetic modifications (e.g., ester hydrolysis) may require protecting groups to avoid side reactions.
Q. How is the crystal structure of such compounds determined, and what insights does it provide?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For analogous compounds (e.g., methyl 4-(4-methoxyphenyl)-2-methyl-5-oxo-hexahydroquinoline-3-carboxylate), SC-XRD revealed a monoclinic P21/c space group with unit cell parameters:
| Parameter | Value |
|---|---|
| a, b, c (Å) | 10.34, 15.29, 10.34 |
| α, β, γ (°) | 98.39, 90.00, 98.39 |
| V (ų) | 1696.0 |
| The dihydropyridine ring adopts a twisted boat conformation, while the fused cyclohexanone ring is chair-like. Intermolecular N–H⋯O hydrogen bonds form infinite chains along the c-axis, critical for stabilizing the crystal lattice . |
Advanced Research Questions
Q. How can computational methods like DFT predict electronic properties and reactivity of this compound?
Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict charge transfer and redox behavior. For example, in ethyl 4-(4-chlorophenyl)-2-methyl-5-oxo-hexahydroquinoline-3-carboxylate, HOMO-LUMO gaps (~4.5 eV) indicate moderate stability. Molecular electrostatic potential (MESP) maps identify nucleophilic/electrophilic sites, guiding functionalization strategies. Solvent effects are modeled using polarizable continuum models (PCM). Experimental data (e.g., UV-Vis spectra) validate computational results .
Q. How can contradictions in reported biological activities of similar compounds be resolved?
Discrepancies (e.g., variable antibacterial efficacy) arise from differences in assay conditions (e.g., bacterial strains, concentration ranges). Systematic structure-activity relationship (SAR) studies are critical:
- Modifications: Vary substituents (e.g., replace 4-chlorophenyl with methoxy groups) and assess activity.
- Assays: Use standardized protocols (e.g., CLSI guidelines) for MIC (Minimum Inhibitory Concentration) determination.
- Mechanistic studies: Probe calcium channel modulation via patch-clamp experiments, as DHPs are known Ca²⁺ antagonists . Meta-analyses of published data can identify trends obscured by experimental variability.
Data Contradiction Analysis
Q. Why do crystallographic studies report varying dihedral angles for similar compounds?
Differences in dihedral angles (e.g., 86.1° vs. 72.5° between aromatic and heterocyclic rings) stem from substituent effects. Electron-withdrawing groups (e.g., -Cl) increase ring planarity, while bulky groups (e.g., -CH₃) induce steric strain. Temperature during data collection (e.g., 100 K vs. room temperature) also affects molecular packing. Always compare structures refined under similar conditions .
Methodological Recommendations
Q. What strategies optimize the synthesis of sterically hindered hexahydroquinolines?
- Catalysis: Use Lewis acids (e.g., ZnCl₂) to accelerate cyclization.
- Solvent selection: Polar aprotic solvents (DMF, DMSO) enhance solubility of aromatic intermediates.
- Purification: Gradient elution in flash chromatography (silica gel, hexane/EtOAc) resolves diastereomers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
